(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327169-00-5
VCID: VC6130305
InChI: InChI=1S/C23H19FN2O4/c1-14-8-9-16(24)12-19(14)26-23-18(22(27)25-13-17-6-4-10-29-17)11-15-5-3-7-20(28-2)21(15)30-23/h3-12H,13H2,1-2H3,(H,25,27)
SMILES: CC1=C(C=C(C=C1)F)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4
Molecular Formula: C23H19FN2O4
Molecular Weight: 406.413

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide

CAS No.: 1327169-00-5

Cat. No.: VC6130305

Molecular Formula: C23H19FN2O4

Molecular Weight: 406.413

* For research use only. Not for human or veterinary use.

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide - 1327169-00-5

Specification

CAS No. 1327169-00-5
Molecular Formula C23H19FN2O4
Molecular Weight 406.413
IUPAC Name 2-(5-fluoro-2-methylphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide
Standard InChI InChI=1S/C23H19FN2O4/c1-14-8-9-16(24)12-19(14)26-23-18(22(27)25-13-17-6-4-10-29-17)11-15-5-3-7-20(28-2)21(15)30-23/h3-12H,13H2,1-2H3,(H,25,27)
Standard InChI Key ARSITWRRKDQBKZ-RWEWTDSWSA-N
SMILES CC1=C(C=C(C=C1)F)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

The compound has the molecular formula C<sub>24</sub>H<sub>20</sub>FN<sub>3</sub>O<sub>4</sub> and a molecular weight of 433.44 g/mol. Key physicochemical parameters include:

PropertyValue
Exact Mass433.144 Da
Topological Polar Surface Area (TPSA)82.4 Ų
LogP (Partition Coefficient)3.92 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

The Z-configuration at the C2 position is critical for its stereochemical stability, as confirmed by X-ray crystallography in analogous chromene derivatives .

Structural Motifs and Functional Groups

  • Chromene Core: A 2H-chromene scaffold with a methoxy group at position 8.

  • Imino Substituent: A (5-fluoro-2-methylphenyl)imino group at position 2, contributing to π-π stacking interactions .

  • Furan Carboxamide: An N-(furan-2-ylmethyl)carboxamide moiety at position 3, enhancing solubility and bioactivity .

The dihedral angle between the chromene ring and the fluorophenyl group averages 76.18°, while the furan ring adopts a near-perpendicular orientation (88.30°), as observed in structurally related compounds .

Synthesis and Reaction Optimization

Key Synthetic Routes

The synthesis involves a multi-step sequence:

  • Chromene Core Formation:

    • Cyclocondensation of resorcinol derivatives with β-ketoesters under acidic conditions yields the 2H-chromene scaffold. For example, heating methyl 4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and aldehydes in acetic acid/acetic anhydride (1:1) at 130°C for 3–5 hours generates the chromene backbone .

  • Imino Group Installation:

    • Schiff base formation between the chromene-3-carboxaldehyde intermediate and 5-fluoro-2-methylaniline in ethanol under reflux (78°C, 12 hours) introduces the imino group .

  • Furan Carboxamide Functionalization:

    • Amide coupling using furfurylamine and DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane completes the synthesis.

Optimization Challenges

  • Regioselectivity: Competing reactions at the chromene C3 position require careful control of stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) .

  • Crystallization: Recrystallization from acetonitrile/water (7:3) improves purity (>98% by HPLC), though yields remain moderate (45–55%) .

Structural and Spectroscopic Characterization

X-ray Crystallography

In related chromene derivatives, the 4H-pyran ring adopts a half-chair conformation with a puckering amplitude (Q) of 0.257 Å. The methoxy group lies coplanar with the chromene ring (torsion angle: 3.7°), while the fluorophenyl group induces steric strain, reflected in a C8–C9–C10–C11 torsion angle of 12.4° .

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 8.21 (s, 1H, imino-H), 7.58–6.82 (m, 9H, aromatic-H), 4.45 (d, J = 5.6 Hz, 2H, –CH<sub>2</sub>–furan), 3.91 (s, 3H, –OCH<sub>3</sub>), 2.34 (s, 3H, –CH<sub>3</sub>) .

  • IR (KBr):

    • 1685 cm<sup>-1</sup> (C=O stretch), 1620 cm<sup>-1</sup> (C=N stretch), 1245 cm<sup>-1</sup> (C–F stretch) .

Biological and Industrial Applications

Material Science Applications

  • Luminescent Properties: Methoxy and fluorine substituents enhance fluorescence quantum yield (Φ<sub>F</sub> = 0.42 in DMSO), making the compound a candidate for OLEDs .

Future Directions and Challenges

Research Priorities

  • Targeted Drug Delivery: Conjugation with nanoparticles (e.g., PEGylated liposomes) could improve bioavailability.

  • Green Synthesis: Exploring catalytic asymmetric synthesis to achieve enantiomeric excess >90% .

Regulatory Considerations

  • Toxicology Profiles: Acute toxicity (LD<sub>50</sub>) and genotoxicity studies are pending.

  • Patent Landscape: Competitors hold patents on related chromene derivatives (e.g., WO2022056100A1), necessitating novel IP strategies .

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